N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine
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Overview
Description
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine is a chemical compound that belongs to the class of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable benzothiophene derivative. One common method includes the use of bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine or benzothiophene rings are functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes and pyridines, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their medicinal properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a fused heterocyclic ring system and are known for their diverse biological activities.
Uniqueness
N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine is unique due to its specific substitution pattern on the benzothiophene and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
924660-99-1 |
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Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
N-(2,3-dimethyl-1-benzothiophen-7-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H14N2S/c1-10-11(2)18-15-12(10)6-5-7-13(15)17-14-8-3-4-9-16-14/h3-9H,1-2H3,(H,16,17) |
InChI Key |
ONBAOVWTMWHKHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2NC3=CC=CC=N3)C |
Origin of Product |
United States |
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